

An In-depth Technical Guide to Brasofensine Maleate

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Compound of Interest

Compound Name: *Brasofensine Maleate*

Cat. No.: *B1667504*

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Brasofensine Maleate, a potent monoamine reuptake inhibitor, has been a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in conditions such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and metabolic fate of **Brasofensine Maleate**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Brasofensine is a phenyltropane derivative. The maleate salt is formed by the reaction of brasofensine with maleic acid.

IUPAC Name: (E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine maleate[1]

Chemical Formula: C₂₀H₂₄Cl₂N₂O₅

Molecular Weight: 459.32 g/mol

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--
C3=CC(=C(C=C3)Cl)Cl">C@@H/C=N/OC.C(=CC(=O)O)C(=O)O

Physicochemical Data

The following table summarizes key physicochemical properties of Brasofensine and its maleate salt.

Property	Value	Reference
Brasofensine		
Molecular Formula	C ₁₆ H ₂₀ Cl ₂ N ₂ O	[1]
Molecular Weight	327.25 g/mol	[2]
XLogP3	4.1	[1]
Topological Polar Surface Area	24.8 Å ²	[1]
Brasofensine Maleate		
Melting Point	140-142 °C	[3]

Pharmacology

Brasofensine is a dopamine reuptake inhibitor that also shows affinity for the norepinephrine and serotonin transporters.[3] Its primary mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the concentration of dopamine in the synaptic cleft.[4]

Binding Affinities and Potency

The following table summarizes the in vitro inhibitory activity of Brasofensine on monoamine reuptake.

Transporter	Assay System	IC ₅₀ (μM)	Reference
Dopamine (DAT)	Rat striatal synaptosomes	0.003	[3]
Norepinephrine (NET)	Rat hippocampal synaptosomes	0.0013	[3]
Serotonin (SERT)	Rat cortical synaptosomes	0.013	[3]

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including rats, monkeys, and humans.

Species	Route	T _{max} (h)	Elimination Half-life (h)	Absolute Bioavailability (%)	Reference
Rat	Oral	0.5 - 1	~2	7	[5]
Monkey	Oral	0.5 - 1	~4	0.8	[5]
Human	Oral	3 - 8	~24	Not Determined	[5]

Metabolism

Brasofensine undergoes extensive first-pass metabolism following oral administration. The primary metabolic pathways are O- and N-demethylation, as well as isomerization of the methyloxime group.[\[5\]](#) The resulting desmethyl metabolites can be further conjugated with glucuronic acid.[\[5\]](#)

Experimental Protocols

Synthesis of Brasofensine

A general synthetic scheme for Brasofensine involves the following key steps[\[3\]](#):

- Demethylation: Demethylation of a suitable tropane intermediate.
- Protection: Protection of the resulting secondary amine, for example, with a Boc group.
- Reduction: Reduction of a carboxylic acid ester to the corresponding alcohol.
- Oxidation: Oxidation of the alcohol to an aldehyde.
- Oxime Formation: Reaction of the aldehyde with methoxyamine to form the O-methyloxime.

- Deprotection: Removal of the protecting group to yield Brasofensine.

The maleate salt can be prepared by reacting Brasofensine with maleic acid in a suitable solvent.

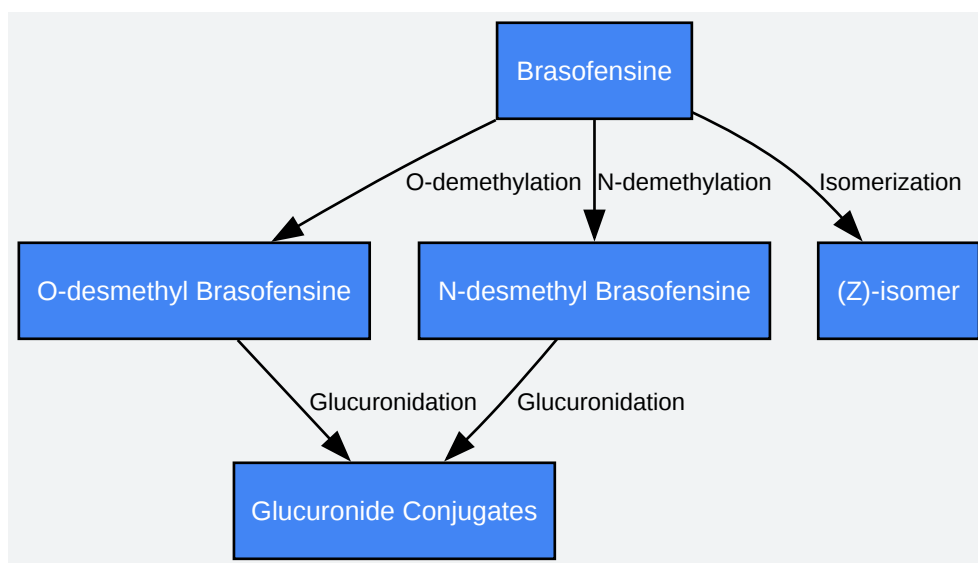
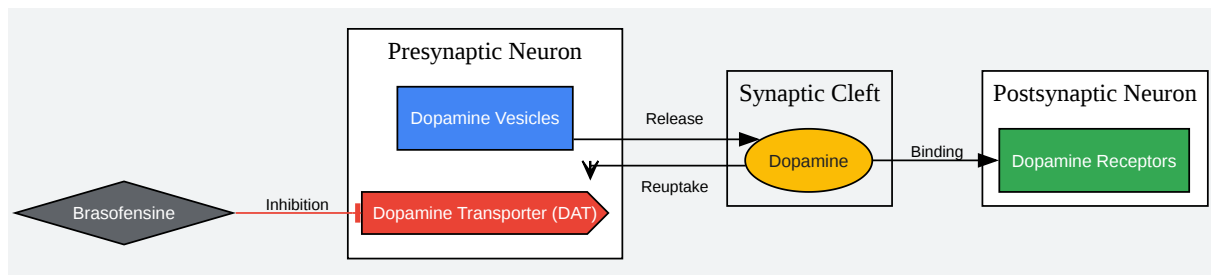
Dopamine Reuptake Inhibition Assay (General Protocol)

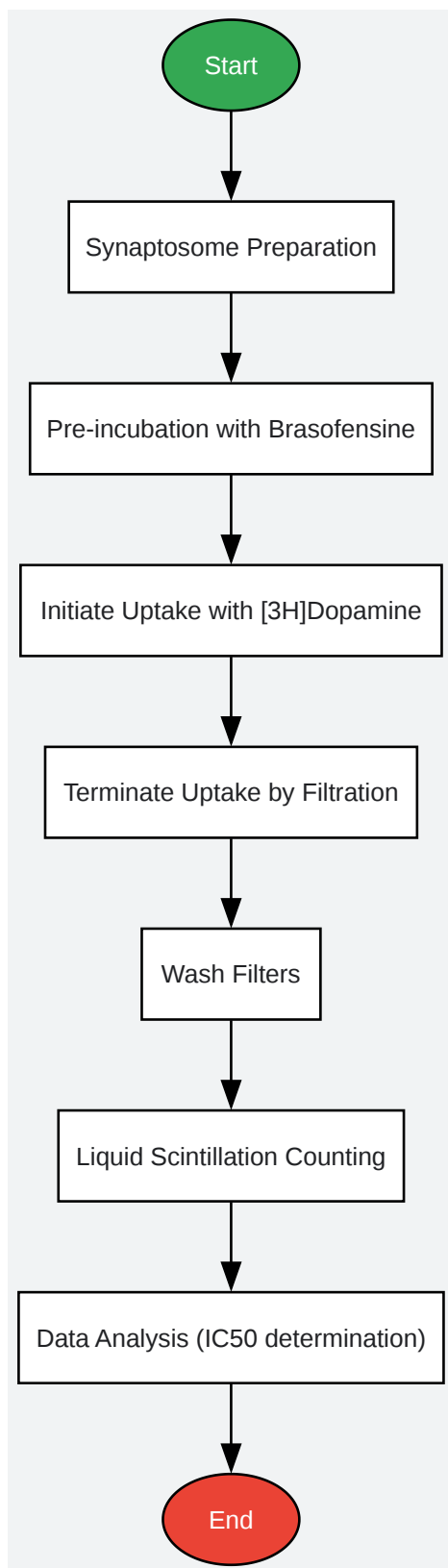
This protocol is a generalized procedure based on common practices for assessing dopamine reuptake inhibition.

- Synaptosome Preparation: Isolate synaptosomes from the striatum of a suitable animal model (e.g., rat) by differential centrifugation.
- Incubation: Pre-incubate the synaptosomes with varying concentrations of **Brasofensine Maleate** or a vehicle control in a suitable buffer.
- Initiation of Uptake: Initiate dopamine uptake by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).
- Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.
- Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radiolabeled dopamine.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Calculate the percent inhibition of dopamine uptake for each concentration of **Brasofensine Maleate** and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Mechanism of Action of Brasofensine





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